N-ethylpiperidine-3-carboxamide

Physicochemical Properties Drug-Likeness Medicinal Chemistry

N-Ethylpiperidine-3-carboxamide (CAS 4138-28-7), also known as N-ethylnipecotamide, is a piperidine-3-carboxamide derivative with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol. This compound features a secondary amine within the piperidine ring and an N-ethyl-substituted carboxamide at the 3-position, providing both hydrogen bond donor/acceptor capability and moderate lipophilicity (calculated LogP = 0.1221, TPSA = 41.13 Ų).

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 4138-28-7
Cat. No. B6142767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylpiperidine-3-carboxamide
CAS4138-28-7
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCNC1
InChIInChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyGLKMZNSNCZDAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylpiperidine-3-carboxamide (CAS 4138-28-7): Research Scaffold and Intermediate Procurement Guide


N-Ethylpiperidine-3-carboxamide (CAS 4138-28-7), also known as N-ethylnipecotamide, is a piperidine-3-carboxamide derivative with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound features a secondary amine within the piperidine ring and an N-ethyl-substituted carboxamide at the 3-position, providing both hydrogen bond donor/acceptor capability and moderate lipophilicity (calculated LogP = 0.1221, TPSA = 41.13 Ų) . It is commercially available as a racemic mixture with typical purity specifications of 95% and serves primarily as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry research .

N-Ethylpiperidine-3-carboxamide (CAS 4138-28-7): Why Generic Piperidine Carboxamide Substitution Introduces Experimental Risk


Piperidine-3-carboxamide derivatives constitute a large family of structurally related compounds that differ critically in N-alkyl chain length, stereochemistry, and substitution pattern. These seemingly minor structural variations translate to substantial differences in lipophilicity, target binding kinetics, and in vivo pharmacokinetic behavior [1]. For instance, the calculated LogP of N-ethylpiperidine-3-carboxamide (0.1221) differs meaningfully from the parent unsubstituted piperidine-3-carboxamide, affecting membrane permeability and assay compatibility. Furthermore, the racemic nature of the commercially supplied CAS 4138-28-7 material versus the available single-enantiomer forms (e.g., (3R)-N-ethyl-3-piperidinecarboxamide, CAS 881546-33-4) [2] introduces distinct considerations for chiral resolution strategies and stereospecific SAR investigations. Generic substitution without verifying the specific alkyl chain length, stereochemical composition, or purity profile introduces uncontrolled variables that can compromise the reproducibility of synthetic yields, biological assay outcomes, and structure-activity relationship (SAR) interpretations.

N-Ethylpiperidine-3-carboxamide (CAS 4138-28-7): Quantitative Differentiation Evidence vs. Closest Structural Analogs


Differential Lipophilicity (LogP) and Polar Surface Area (TPSA) Relative to Unsubstituted and N-Methyl Analogs

N-Ethylpiperidine-3-carboxamide (CAS 4138-28-7) exhibits a calculated partition coefficient (LogP) of 0.1221 and a topological polar surface area (TPSA) of 41.13 Ų . These physicochemical parameters represent a measurable intermediate point between the more hydrophilic unsubstituted piperidine-3-carboxamide and the more lipophilic N-propyl analog, providing a defined window for optimizing membrane permeability in cellular assays.

Physicochemical Properties Drug-Likeness Medicinal Chemistry SAR Studies

Stereochemical Differentiation: Racemic Mixture (CAS 4138-28-7) vs. Single-Enantiomer (3R) Form (CAS 881546-33-4) and (3S) Form

Commercially available N-ethylpiperidine-3-carboxamide (CAS 4138-28-7) is supplied as a racemic mixture (typical purity 95%) . In contrast, the single-enantiomer (3R)-N-ethyl-3-piperidinecarboxamide (CAS 881546-33-4) is available with specified enantiomeric purity (e.g., 95-98%) and commands a significantly higher procurement cost (e.g., approximately $375-$401 per gram for 95% purity, or up to ~$5,800 per gram for 98% purity) [1]. The (3S)-enantiomer is also commercially available as a distinct CAS entity.

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis CNS Drug Discovery

Kinase Inhibition Selectivity Profile: PI3Kδ IC50 (2.7 μM) as a Baseline Selectivity Benchmark

In a kinase inhibition panel, N-ethylpiperidine-3-carboxamide (represented by CHEMBL3765105) demonstrated an IC50 of 2.70 × 10³ nM (2.7 μM) against PI3Kδ in a Kinase-Glo luminescence assay with 60-minute incubation [1]. This moderate potency establishes a baseline selectivity window: compounds designed from this scaffold that achieve nanomolar potency against a target of interest while maintaining micromolar PI3Kδ activity would demonstrate functional selectivity.

Kinase Inhibition PI3Kδ Selectivity Profiling Kinase-Glo Assay

Receptor Binding Profile: Cannabinoid CB1 Receptor Binding (24% at 10 μM) and P2X3 Antagonist Activity (EC50 = 80 nM)

N-Ethylnipecotamide (N-ethylpiperidine-3-carboxamide) exhibits differential activity across receptor targets. It demonstrates weak binding affinity to human cannabinoid receptor 1 (CB1) with only 24.0% displacement at 10 μM [1]. In contrast, a structurally related derivative demonstrated EC50 = 80 nM antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes [2].

GPCR Cannabinoid Receptor P2X Purinoceptor Neurological Research

PARP Inhibitor Scaffold Potential: Structural Congruence with Nanomolar PARP1 Inhibitors

Piperidine-3-carboxamide derivatives bearing N-ethyl substitution have been disclosed in patents and binding databases as components of potent PARP1 inhibitors. For example, structurally related piperidine-3-carboxamide derivatives achieve IC50 values in the low nanomolar range (e.g., 1.8–2.1 nM) against recombinant human PARP1 in ELISA and radiometric assays, with cellular EC50 values of 5.5 nM in human LoVo cells [1]. The N-ethylpiperidine-3-carboxamide core (nipecotamide scaffold) serves as a key pharmacophoric element contributing to PARP1 active site interactions.

PARP1 Inhibition DNA Damage Repair Oncology Enzyme Assay

N-Ethylpiperidine-3-carboxamide (CAS 4138-28-7): Optimal Procurement and Research Application Scenarios Based on Differentiated Evidence


Scenario 1: Synthesis of PARP1 Inhibitor Analogs for Oncology Research

Procure N-ethylpiperidine-3-carboxamide (CAS 4138-28-7) as a direct piperidine-3-carboxamide scaffold for the parallel synthesis of PARP1 inhibitor libraries. This scaffold provides the core nipecotamide pharmacophore that has been validated in low-nanomolar PARP1 inhibitors (enzymatic IC50 = 1.8–2.1 nM) [1]. The N-ethyl substituent offers a defined lipophilicity (LogP = 0.1221) that balances cellular permeability with aqueous solubility , enabling efficient diversification at the piperidine nitrogen and carboxamide positions.

Scenario 2: Structure-Activity Relationship (SAR) Studies of N-Alkyl Chain Length Effects

Utilize N-ethylpiperidine-3-carboxamide as the specific N-ethyl reference point in a systematic SAR campaign evaluating N-alkyl chain length (methyl, ethyl, propyl, butyl) on target binding, cellular potency, and pharmacokinetic properties. The calculated LogP of 0.1221 [1] provides a quantitative benchmark for correlating incremental lipophilicity changes with membrane permeability and metabolic stability, informing the selection of optimal N-alkyl substitution for lead optimization.

Scenario 3: Chiral Method Development and Enantioselective Synthesis Validation

Procure the racemic N-ethylpiperidine-3-carboxamide (CAS 4138-28-7) as a cost-effective reference standard for developing chiral analytical methods (e.g., chiral HPLC, SFC) and validating enantioselective synthetic routes. The substantial cost differential between the racemate (CAS 4138-28-7) and single enantiomers such as (3R)-N-ethyl-3-piperidinecarboxamide (CAS 881546-33-4, ~$375-$5,800/g) makes the racemate the economically rational choice for method development prior to scaling enantiopure synthesis.

Scenario 4: Kinase Selectivity Counter-Screening in Lead Optimization

Employ N-ethylpiperidine-3-carboxamide as a baseline control compound in kinase selectivity panels to establish the intrinsic off-target profile of the unadorned scaffold. The documented PI3Kδ IC50 of 2.7 μM [1] provides a reference point for evaluating whether synthetic elaborations inadvertently introduce nanomolar kinase inhibition. Maintaining micromolar PI3Kδ activity while achieving nanomolar on-target potency serves as a quantitative selectivity benchmark for advancing lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.